molecular formula C5H8N2O B1266861 Ethyl 2-cyanoethanecarboximidate CAS No. 42003-88-3

Ethyl 2-cyanoethanecarboximidate

Cat. No. B1266861
CAS RN: 42003-88-3
M. Wt: 112.13 g/mol
InChI Key: CJTDBBPQNDKTLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 2-cyanoethanecarboximidate and its derivatives can be synthesized through various chemical reactions, including the Lossen rearrangement mediated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the synthesis of hydroxamic acids and ureas from carboxylic acids, demonstrating good yields and compatibility with various protecting groups (Thalluri et al., 2014).

Molecular Structure Analysis

The molecular structure and multiple interactions of ethyl 2-cyanoethanecarboximidate derivatives have been thoroughly analyzed, combining experimental and theoretical approaches. A study on a novel ethyl 2-cyano-3-[5-(hydrazinooxalyl–hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate revealed detailed insights into its spectroscopic properties and dimer formation, underscoring the importance of molecular interactions and chemical reactivity (Singh et al., 2013).

Scientific Research Applications

Synthesis of Coumarin-3-carboxylate Ester

  • Scientific Field : Organic Chemistry
  • Application Summary : Ethyl 2-cyanoethanecarboximidate is used in the condensation with salicylaldehyde to produce either coumarin-3-carboxylate ester or 3-cyancoumarin .
  • Methods of Application : The condensation is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate .
  • Results or Outcomes : The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds .

Synthesis of Highly Substituted Tetrahydroquinolines

  • Scientific Field : Organic Chemistry
  • Application Summary : Ethyl 2-cyanoethanecarboximidate is used in a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate to synthesize highly substituted 1,2,3,4-tetrahydroquinolines .
  • Methods of Application : The synthesis is carried out in the presence of DBU .
  • Results or Outcomes : The reaction results in the formation of highly substituted 1,2,3,4-tetrahydroquinolines .

properties

IUPAC Name

ethyl 2-cyanoethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-2-8-5(7)3-4-6/h7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTDBBPQNDKTLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10292439
Record name ethyl 2-cyanoethanimidoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyanoethanecarboximidate

CAS RN

42003-88-3
Record name NSC82618
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-cyanoethanimidoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-cyanoethanecarboximidate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Giordanetto, P Bach, F Zetterberg… - Bioorganic & Medicinal …, 2014 - Elsevier
Modification of a series of P2Y 12 receptor antagonists by replacement of the ester functionality was aimed at minimizing the risk of in vivo metabolic instability and pharmacokinetic …
Number of citations: 8 www.sciencedirect.com

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